1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea typically involves the reaction of benzylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative . The general reaction scheme is as follows:
[ \text{Benzylamine} + \text{2,6-dimethylphenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibenzyl-3-(2,6-diethylphenyl)urea: Similar in structure but with ethyl groups instead of methyl groups.
1,1-Dibenzyl-3-(2,3-dichlorophenyl)urea: Contains dichlorophenyl groups instead of dimethylphenyl groups.
Uniqueness
1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
53099-44-8 |
---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C23H24N2O/c1-18-10-9-11-19(2)22(18)24-23(26)25(16-20-12-5-3-6-13-20)17-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
AGROKRUZEPCBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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